25B-NBOMe
CAS No.: 1026511-90-9
Cat. No.: VC0515829
Molecular Formula: C18H22BrNO3
Molecular Weight: 380.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1026511-90-9 |
---|---|
Molecular Formula | C18H22BrNO3 |
Molecular Weight | 380.3 g/mol |
IUPAC Name | 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine |
Standard InChI | InChI=1S/C18H22BrNO3/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2/h4-7,10-11,20H,8-9,12H2,1-3H3 |
Standard InChI Key | SUXGNJVVBGJEFB-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)Br)OC |
Canonical SMILES | COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)Br)OC |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile of 25B-NBOMe
Structural Characteristics and Synthesis
25B-NBOMe (IUPAC name: 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) features a phenethylamine backbone substituted with bromine at the 4-position, methoxy groups at 2- and 5-positions, and an N-(2-methoxybenzyl) moiety . This structural modification enhances 5-HT affinity 1000-fold compared to its parent compound 2C-B . The synthetic route involves bromination of 2,5-dimethoxyphenethylamine precursors followed by N-benzylation, yielding a crystalline hydrochloride salt .
Table 1: Physicochemical Properties of 25B-NBOMe
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | 380.282 g/mol | |
5-HT K | 0.5 nM (human) | |
logP | 3.2 (predicted) |
Receptor Binding and Selectivity
25B-NBOMe exhibits nanomolar affinity for 5-HT (K = 0.5 nM), 5-HT (10 nM), and 5-HT (6.2 nM) receptors, with >200-fold selectivity over 5-HT, dopamine D, and adrenergic receptors . Functional assays confirm full agonism at 5-HT (EC = 2.1 nM) and partial agonism at rat TAAR1 (EC = 1.4 μM), though human TAAR1 remains unaffected . This receptor profile underlies its psychedelic effects and distinguishes it from classical hallucinogens like LSD .
Neuropharmacological Effects and Behavioral Pharmacology
Acute Neurotransmitter Modulation
In vivo microdialysis studies demonstrate 25B-NBOMe’s dose-dependent effects on neurotransmitter systems:
-
Glutamate: 0.3 mg/kg (s.c.) increases frontal cortex levels by 180% via 5-HT-mediated disinhibition of pyramidal neurons .
-
Dopamine: Nucleus accumbens dopamine rises by 120% at 0.1 mg/kg, mimicking psychostimulant effects .
-
Serotonin: Cortical serotonin peaks at 250% baseline within 30 minutes, contributing to serotonin syndrome risk .
Higher doses (>1 mg/kg) paradoxically suppress neurotransmitter release due to 5-HT receptor activation, creating an inverted U-shaped response curve .
Toxicological and Clinical Findings
Neurotoxicity and DNA Damage
Subchronic 25B-NBOMe administration (0.3 mg/kg/day × 7 days) in rats causes:
-
DNA Damage: 2.8-fold increase in frontal cortex DNA strand breaks (Comet assay) .
-
Gliopathy: 40% reduction in GFAP astrocytes and Iba1 microglia in medial prefrontal cortex .
-
Oxidative Stress: 3.5-fold elevation in 8-OHdG, persisting 14 days post-treatment .
Notably, apoptosis markers (caspase-3, TUNEL) remain unchanged, suggesting non-apoptotic cell death pathways .
Human Intoxication Case Series
A cluster of 12 emergency department presentations linked to 25B-NBOMe exposure revealed:
Table 2: Clinical Manifestations of 25B-NBOMe Toxicity
Symptom | Incidence (%) | Median Onset |
---|---|---|
Tachycardia (>120 bpm) | 92 | 30 min |
Hypertension (SBP >160) | 83 | 45 min |
Seizures | 33 | 90 min |
Rhabdomyolysis | 25 | 6 hr |
Death | 8 | 12 hr |
Plasma concentrations ranged from 0.8–4.2 ng/mL, with urinary excretion half-life of 5.3 hours . Management required benzodiazepines (100%), mechanical ventilation (25%), and hemodialysis (17%) .
Analytical Detection and Forensic Challenges
HPLC-MS/MS Quantification
A validated method for 25B-NBOMe detection employs:
-
Column: C18, 2.1 × 100 mm, 3.5 μm
-
Mobile Phase: 0.1% formic acid in water/acetonitrile gradient
-
Transitions: m/z 380 → 121 (CE = 27 eV), 380 → 91 (CE = 65 eV)
Calibration curves show linearity (r > 0.999) from 1–100 ng/mL, with LOD = 0.3 ng/mL in plasma .
Illicit Product Variability
Analysis of 25B-NBOMe blotter papers revealed:
-
Dose Discrepancies: Advertised 500 μg doses contained 300–1500 μg (60–300% variance) .
-
Adulterants: 2–8% contamination with 25C-NBOMe, 25H-NBOMe, and 25I-NBOMe .
-
Stability: 25B-NBOMe degrades 15% after 30 days at 25°C, forming N-dealkylated metabolites .
Regulatory Status and Public Health Implications
25B-NBOMe is classified as Schedule I in the U.S. under the Controlled Substances Act, alongside 25I- and 25C-NBOMe . Despite controls, its low production cost (<$10/g) and high potency (ED = 0.5 mg) sustain illicit markets . Harm reduction strategies must address variable dosing and co-occurring substances in street products.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume